Epoxyrollin B

Descripción

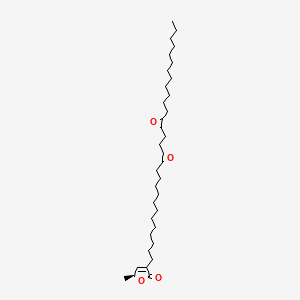

Epoxyrollin B is a bioactive annonaceous acetogenin isolated from the seeds of Annona muricata (soursop). It belongs to a class of natural products characterized by long-chain fatty acid derivatives with terminal γ-lactone rings and oxygenated functional groups, including epoxides. This compound is synonymously referred to as Diepomuricanin A/B in literature, highlighting its structural duality . Unlike monoepoxy acetogenins, this compound contains two epoxy groups (diepoxy), which may influence its chemical reactivity and biological activity.

Propiedades

Fórmula molecular |

C35H62O4 |

|---|---|

Peso molecular |

546.9 g/mol |

Nombre IUPAC |

(2S)-4-[12-[3-[2-(3-dodecyloxiran-2-yl)ethyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O4/c1-3-4-5-6-7-8-12-15-18-21-24-31-33(38-31)26-27-34-32(39-34)25-22-19-16-13-10-9-11-14-17-20-23-30-28-29(2)37-35(30)36/h28-29,31-34H,3-27H2,1-2H3/t29-,31?,32?,33?,34?/m0/s1 |

Clave InChI |

MYTQYFDNFPLMAI-VFCRCPSYSA-N |

SMILES isomérico |

CCCCCCCCCCCCC1C(O1)CCC2C(O2)CCCCCCCCCCCCC3=C[C@@H](OC3=O)C |

SMILES canónico |

CCCCCCCCCCCCC1C(O1)CCC2C(O2)CCCCCCCCCCCCC3=CC(OC3=O)C |

Sinónimos |

epoxyrollin B |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Structural Elucidation and Key Functional Groups

Epoxyrollin B was redefined as diepoxymuricanin A (6) through comparative ¹³C-NMR and mass spectrometry studies . Its structure includes:

-

Two epoxide rings at C-8/C-9 and C-20/C-21.

-

A γ-lactone moiety and adjacent hydroxyl groups.

Table 1: Key Structural Features of this compound

| Feature | Position | Chemical Shift (¹³C-NMR) |

|---|---|---|

| Epoxide 1 | C-8/C-9 | 56.8 ppm (C-8), 58.2 ppm (C-9) |

| Epoxide 2 | C-20/C-21 | 57.1 ppm (C-20), 58.5 ppm (C-21) |

| Lactone carbonyl | C-28 | 173.4 ppm |

Epoxide Ring-Opening Reactions

The epoxide groups in this compound undergo nucleophilic and acid-catalyzed ring-opening reactions, critical for its bioactivity and synthetic applications.

Acid-Catalyzed Hydrolysis

In aqueous acidic conditions, epoxides hydrolyze to vicinal diols. For this compound:

-

Mechanism : Protonation of the epoxide oxygen → nucleophilic attack by water → diol formation9.

-

Outcome : Generates tetrol intermediates , which further cyclize to THF/THP rings .

Nucleophilic Attack by Thiols or Amines

Epoxide rings react with nucleophiles (e.g., cysteine residues in enzymes):

-

Regioselectivity : Governed by steric and electronic factors .

-

Biological Relevance : Potential inhibition of mitochondrial Complex I via covalent binding .

Biosynthetic Pathways

This compound is a precursor to THF/THP-containing acetogenins. Key transformations include:

Table 2: Key Biosynthetic Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Epoxide ring-opening | Enzymatic (oxidoreductases) | Tetrahydrofuran derivatives |

| Lactone hydrolysis | Alkaline hydrolysis | Carboxylic acid intermediates |

| Oxidative cyclization | NADPH-dependent enzymes | Tetrahydropyran moieties |

-

Experimental Evidence : Synthetic analogs of diepoxymuricanin A confirmed THF/THP formation via stereospecific epoxide opening .

Computational Insights into Reactivity

Density functional theory (DFT) studies on analogous epoxides reveal:

-

Activation Energy : Epoxide ring-opening requires ~36 kcal/mol for bond cleavage .

-

Electron Effects : Electron-withdrawing substituents increase P-B bond dissociation energy, slowing reaction rates .

Table 3: Substituent Effects on Epoxide Reactivity

| Substituent | Bond Dissociation Energy (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|

| -H | 36.3 | 36.1 |

| -F | 40.7 | 46.5 |

| -OMe | 35.9 | 34.8 |

Comparación Con Compuestos Similares

Key Structural Features

Epoxyrollin B is differentiated from related acetogenins by its diepoxy configuration. Below is a comparative analysis:

Bioactivity Trends

- Sabadelin : Exhibits cytotoxicity, likely attributed to its carbonyl group, which enhances electrophilic reactivity and interaction with cellular targets .

- This compound : Despite structural complexity, its bioactivity remains uncharacterized. Diepoxy groups may confer unique binding properties, but the lack of data limits mechanistic insights.

Ecological and Pharmacological Roles

Annonaceous acetogenins are hypothesized to function as plant defense chemicals. The diepoxy configuration in this compound could enhance stability against enzymatic degradation, prolonging its defensive efficacy compared to monoepoxy analogs .

Q & A

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.